Amantadine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

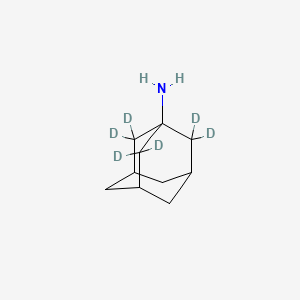

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

157.29 g/mol |

IUPAC Name |

2,2,8,8,9,9-hexadeuterioadamantan-1-amine |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2 |

InChI Key |

DKNWSYNQZKUICI-KETLRHEYSA-N |

Isomeric SMILES |

[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Amantadine-d6: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Amantadine-d6, a deuterated analog of the antiviral and anti-parkinsonian drug Amantadine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and isotopic labeling.

Introduction

Amantadine, a tricyclic primary amine, exerts its therapeutic effects through multiple mechanisms, most notably the inhibition of the M2 proton ion channel of the influenza A virus and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Deuterium-labeled compounds, such as this compound, are crucial tools in pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and prolonged half-life. This compound is frequently utilized as an internal standard in pharmacokinetic and bioequivalence studies to accurately quantify amantadine concentrations in biological matrices.[3]

Synthesis of this compound

A potential pathway for the synthesis of this compound would involve the use of deuterated reagents at a key step. One such strategy could be the deuteration of adamantanone, a common precursor, followed by reductive amination.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of amantadine hydrochloride from 1-bromoadamantane has been reported and could be adapted.[4] For a deuterated synthesis, one might consider the use of deuterated sulfuric acid or other deuterated reagents in a similar multi-step synthesis.

Characterization of this compound

The structural integrity and purity of synthesized this compound are confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the molecular weight of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁D₆N | [5] |

| Molecular Weight | 157.29 g/mol | [5] |

| Precursor Ion (m/z) | 158.0 | [6] |

| Product Ion (m/z) | 141.1 | [6] |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the molecule. While specific spectra for this compound are not widely published, the expected shifts can be inferred from the spectra of unlabeled amantadine. The presence of deuterium would lead to the disappearance of corresponding proton signals in the ¹H NMR spectrum and potential changes in the multiplicity of adjacent carbon signals in the ¹³C NMR spectrum.

Reference NMR Data for Amantadine (Unlabeled):

| ¹H NMR (90 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |

| CH | 2.05 | s | 3H |

| CH₂ | 1.76 - 1.42 | m | 12H |

| NH₂ | 1.28 | s | 2H |

Table 2: ¹H NMR Data for Amantadine.[7]

| ¹³C NMR | Chemical Shift (ppm) |

| C-1 | 52.5 |

| C-2 | 42.0 |

| C-3 | 36.5 |

| C-4 | 29.5 |

Table 3: ¹³C NMR Data for Amantadine.

Mechanism of Action and Signaling Pathways

Amantadine's therapeutic effects are attributed to its interaction with at least two key targets: the influenza A virus M2 proton channel and the NMDA receptor in the central nervous system.

Inhibition of Influenza A M2 Proton Channel

Amantadine blocks the M2 ion channel, a tetrameric protein in the influenza A virus envelope.[2] This channel is crucial for the influx of protons into the viral particle upon entry into the host cell's endosome. The resulting acidification is necessary for the uncoating of the viral ribonucleoprotein (RNP) complex, allowing it to enter the cytoplasm and initiate replication. By obstructing this channel, amantadine prevents viral uncoating and effectively halts the replication cycle.[8][9]

Caption: Amantadine's inhibition of the M2 proton channel.

NMDA Receptor Antagonism

In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that, when activated, allows the influx of calcium ions (Ca²⁺) into the neuron. This calcium influx is a critical component of synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Parkinson's disease. Amantadine binds within the ion channel of the NMDA receptor, blocking the flow of ions and thereby reducing excessive glutamatergic neurotransmission. This action is believed to contribute to its efficacy in treating Parkinson's disease and drug-induced extrapyramidal symptoms.

Caption: Amantadine's antagonism of the NMDA receptor.

Conclusion

This compound is an indispensable tool in modern pharmaceutical research, facilitating precise quantitative analysis and offering potential for modified pharmacokinetic properties. This guide has provided a detailed overview of its synthesis, characterization, and mechanisms of action. The presented data and diagrams are intended to support researchers in their endeavors to utilize and further investigate this important deuterated compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Amantadine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0015051) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Amantadine(768-94-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Amantadine-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine-d6 is the deuterated form of Amantadine, an antiviral and antiparkinsonian drug. The substitution of six hydrogen atoms with deuterium isotopes makes this compound a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative analysis by mass spectrometry.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Data Presentation

Quantitative data for Amantadine and its deuterated analog are summarized below. Direct experimental values for all physicochemical properties of this compound are not widely published; therefore, values for Amantadine are provided as a close approximation. The effects of deuteration on these properties are discussed in the subsequent section.

Table 1: General Physicochemical Properties

| Property | Amantadine | This compound |

| Molecular Formula | C₁₀H₁₇N | C₁₀H₁₁D₆N[2] |

| Molecular Weight | 151.25 g/mol [3] | 157.29 g/mol [2] |

| CAS Number | 768-94-5 | 1219805-53-4[2] |

| Appearance | White crystalline powder | Powder[2] |

Table 2: Thermal and Solubility Properties

| Property | Amantadine | This compound |

| Melting Point | 180-192 °C[3] | Not explicitly reported; expected to be slightly different from Amantadine. |

| Boiling Point | Sublimes | Not explicitly reported; expected to be slightly different from Amantadine. |

| Solubility (in water) | Freely soluble (6290 mg/L)[3] | Not explicitly reported; expected to be similar to or slightly higher than Amantadine. |

| pKa | 10.58 (basic)[3] | Not explicitly reported; expected to be very similar to Amantadine. |

Effects of Deuteration on Physicochemical Properties

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly influence the physicochemical properties of a molecule. These changes stem from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, and the increased molecular weight.

-

Melting and Boiling Points: The effect of deuteration on melting and boiling points can vary. For molecules with significant hydrogen bonding, deuteration can lead to stronger intermolecular forces and thus higher melting and boiling points, as seen with heavy water (D₂O)[4][5][6]. However, in other cases, changes in crystal lattice packing due to the shorter C-D bond can lead to either an increase or decrease in the melting point.[7]

-

Solubility: The effect of deuteration on solubility is not straightforward. Changes in intermolecular forces and crystal lattice energy can lead to either increased or decreased solubility in a given solvent.[8]

-

pKa: The effect on pKa is generally minimal as it is primarily determined by the electronic environment of the acidic or basic group, which is not significantly altered by isotopic substitution in the hydrocarbon backbone.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range. This method determines the melting range of this compound.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is finely ground to ensure uniform heat distribution.[9][10]

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[12]

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[10]

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol determines the solubility of this compound in water.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Quantitative Analysis by NMR (qNMR)

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a method for quantifying the amount of a substance in a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, including a long relaxation delay (D1) to allow for complete spin relaxation.

-

Data Processing: The spectrum is processed (phasing, baseline correction) and the signals for both this compound and the internal standard are integrated.

-

Purity Calculation: The purity of the this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Quantitative Analysis by Mass Spectrometry (MS) with an Internal Standard

Principle: this compound itself is often used as an internal standard for the quantification of Amantadine in biological matrices. This protocol outlines the general workflow.

Methodology:

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma), a known amount of this compound (the internal standard) is added. The sample is then processed to extract the analyte and internal standard (e.g., protein precipitation followed by solid-phase extraction).

-

LC-MS/MS Analysis: The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analytes are separated by the LC column and then ionized and detected by the mass spectrometer.

-

Data Acquisition: The instrument is set to monitor specific precursor-to-product ion transitions for both Amantadine and this compound (Multiple Reaction Monitoring - MRM).

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of Amantadine to the peak area of this compound against the concentration of Amantadine standards. The concentration of Amantadine in the unknown sample is then determined from this calibration curve.[13][14][15]

Mandatory Visualization

Mechanism of Action of Amantadine

Amantadine exerts its therapeutic effects through multiple mechanisms, primarily impacting dopaminergic and glutamatergic neurotransmission, and exhibiting antiviral activity against influenza A.[16][17][18]

References

- 1. This compound [myskinrecipes.com]

- 2. indiamart.com [indiamart.com]

- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Heavy water - Wikipedia [en.wikipedia.org]

- 9. Melting Points: Preparing a Sample [chemedx.org]

- 10. google.com [google.com]

- 11. edisco.it [edisco.it]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. google.com [google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

Navigating the Labyrinth of Isotopic Purity and Stability: A Technical Guide to Amantadine-d6

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, the use of isotopically labeled compounds is indispensable. Among these, deuterated molecules such as Amantadine-d6 play a pivotal role in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays. The scientific utility of this compound is intrinsically linked to its isotopic purity and stability. This technical guide provides an in-depth exploration of the core principles and experimental methodologies for the characterization of this compound, ensuring its suitability for rigorous scientific applications.

Isotopic Purity Assessment: Unveiling the Isotopic Distribution

Isotopic purity is a critical parameter that defines the percentage of the deuterated analogue in relation to its non-deuterated and partially deuterated counterparts. A high isotopic purity is paramount for accurate and reproducible experimental outcomes. The determination of isotopic enrichment is primarily accomplished through Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes a typical isotopic distribution for a batch of this compound, presented for illustrative purposes.

| Isotopic Species | Molecular Formula | Mass (m/z) | Relative Abundance (%) |

| This compound | C₁₀H₁₁D₆N | 158.2 | > 98% |

| Amantadine-d5 | C₁₀H₁₂D₅N | 157.2 | < 1.5% |

| Amantadine-d4 | C₁₀H₁₃D₄N | 156.2 | < 0.5% |

| Amantadine-d0 | C₁₀H₁₇N | 152.2 | < 0.01% |

Experimental Protocols

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity and the specific sites of deuteration.

-

¹H NMR (Proton NMR): The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the high isotopic enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of deuterium atoms.

Experimental Protocol: ¹H and ²H NMR for Isotopic Purity

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of 10-20 mg/mL in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters: Sufficient number of scans to achieve a high signal-to-noise ratio for residual proton signals.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the residual proton signals. Compare the integrals to a known internal standard to quantify the amount of non-deuterated species.

-

-

²H NMR Acquisition:

-

Spectrometer: Equipped with a deuterium probe.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters: Acquire the spectrum with appropriate spectral width and number of scans.

-

Data Processing: Process the data to observe the deuterium signals, confirming the positions of deuteration.

-

1.2.2. Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive method to determine the isotopic distribution of a compound by measuring the mass-to-charge ratio of its ions.

Experimental Protocol: LC-MS for Isotopic Distribution

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to acquire the mass spectrum over a relevant m/z range (e.g., 150-165).

-

Data Analysis: Extract the ion chromatograms for the expected m/z values of this compound and its lower deuterated isotopologues. Calculate the relative abundance of each species from the integrated peak areas.

-

Workflow for Isotopic Purity Determination

Amantadine-d6: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CofA) for Amantadine-d6. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies used to characterize this stable isotope-labeled internal standard.

Core Specifications

This compound is a deuterated form of Amantadine, a compound with antiviral and antiparkinsonian properties. In analytical and clinical settings, this compound serves as an invaluable internal standard for the quantification of Amantadine in biological matrices using mass spectrometry-based methods. Its use improves the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis.

The following tables summarize the typical quantitative and qualitative specifications for a high-quality batch of this compound.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | Tricyclo[3.3.1.13,7]decan-2,2,8,8,9,9-d6-1-amine |

| Synonyms | (3s,5s,7s)-Adamantan-2,2,8,8,9,9-d6-1-amine |

| CAS Number | 1219805-53-4 |

| Molecular Formula | C₁₀H₁₁D₆N |

| Molecular Weight | 157.29 g/mol |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Appearance | Visual Inspection | White to Off-White Solid |

| Solubility | Visual Inspection | Soluble in Methanol |

| Identity | Mass Spectrometry (MS) | Conforms to structure |

| Identity | ¹H-NMR Spectroscopy | Conforms to structure |

| Chemical Purity | HPLC-UV | ≥98.0% |

| Isotopic Purity | ¹H-NMR or Mass Spectrometry | ≥99 atom % D |

Note: The specifications presented here are representative of a typical high-quality batch of this compound and are not tied to a specific lot number.

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

Appearance

-

Methodology: A sample of the this compound is placed on a clean, white surface and observed under adequate lighting. The color and physical form are documented.

Solubility

-

Methodology: A small, pre-weighed amount of this compound is added to a specified volume of a solvent (e.g., Methanol) in a clear glass vial. The mixture is agitated, and the solubility is observed and recorded.

Identity by Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent (e.g., methanol with 0.1% formic acid).

-

Analysis: The sample solution is infused directly into the mass spectrometer or injected via a liquid chromatography system. The mass spectrum is acquired in positive ion mode.

-

Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretically calculated m/z for C₁₀H₁₁D₆N. The result should be within a narrow mass tolerance (e.g., ± 5 ppm).

Identity and Isotopic Purity by ¹H-NMR Spectroscopy

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

Analysis: A standard ¹H-NMR spectrum is acquired.

-

Data Interpretation (Identity): The chemical shifts, splitting patterns, and integrations of the observed signals are compared to the expected spectrum for Amantadine. The absence of signals at the positions where deuterium has been incorporated confirms the deuteration pattern.

-

Data Interpretation (Isotopic Purity): The isotopic purity is determined by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal in the molecule.

Chemical Purity by HPLC-UV

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.

-

Sample Preparation: A known concentration of this compound is prepared in the mobile phase.

-

Analysis: The sample is injected onto the HPLC column, and the chromatogram is recorded.

-

Data Interpretation: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent front). The chemical purity is expressed as a percentage of the main peak area relative to the total peak area.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates the typical workflow for the quality control testing of this compound, from receipt of the synthesized material to the final release of the product with a Certificate of Analysis.

Caption: Quality Control Workflow for this compound.

Use of this compound as an Internal Standard

This diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative analysis, such as LC-MS/MS, for the determination of Amantadine in a biological sample.

Caption: Workflow for Quantitative Analysis using this compound.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Amantadine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Amantadine-d6, a deuterated isotopologue of Amantadine commonly used as an internal standard in quantitative bioanalysis. This document details the key mass spectral data, experimental protocols for its analysis, and visual representations of its fragmentation pathway and a typical analytical workflow.

Core Concepts in this compound Mass Spectrometry

This compound is an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to amantadine and its distinct mass, which allows for its differentiation from the unlabeled analyte. The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that is essential for its selective detection and quantification.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₁D₆N |

| Molecular Weight | 157.29 g/mol |

| Synonyms | (3s,5s,7s)-Adamantan-2,2,8,8,9,9-d6-1-amine, 1-Adamantanamine-d6 |

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺. Subsequent fragmentation in the collision cell of a tandem mass spectrometer results in the formation of characteristic product ions.

Quantitative Fragmentation Data

The following table summarizes the key quantitative data for the MS/MS fragmentation of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 158.0 | 141.1 | 16.9 | NH₂D (Amino group with one deuterium) |

Note: The precursor ion m/z of 167.0 has also been reported, which may correspond to a different deuterated form of amantadine (e.g., Amantadine-d15) or a different adduct.[1]

Fragmentation Pathway

The primary fragmentation pathway of the protonated this compound molecule involves the neutral loss of the amino group. This process leads to the formation of a stable adamantyl cation.

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)

-

Condition a Phenomenex Strata-X-C 33 µm solid phase extraction cartridge.

-

Load 200 µL of plasma sample to which this compound internal standard has been added.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | Synergi™ Hydro-RP C₁₈ (150 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 158.0 |

| Product Ion (m/z) | 141.1 |

| Collision Energy | A starting point of 22 eV (optimized for amantadine) is recommended and should be optimized for this compound. |

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a sample using this compound as an internal standard.

Caption: Experimental workflow for this compound analysis.

References

Amantadine-d6 vs. Non-Deuterated Amantadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amantadine, a molecule with a unique adamantane structure, has a rich history in medicine, initially as an antiviral agent and later for its significant role in managing symptoms of Parkinson's disease and other neurological conditions. Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of dopamine neurotransmission. This technical guide provides an in-depth comparison of the properties of non-deuterated amantadine and its deuterated analogue, amantadine-d6.

While this compound is extensively used as an internal standard in analytical and bioanalytical assays due to its mass difference, there is a notable absence of publicly available preclinical or clinical studies directly comparing its pharmacokinetic, pharmacodynamic, and therapeutic properties with non-deuterated amantadine. Therefore, this guide will present a comprehensive overview of the established properties of non-deuterated amantadine and discuss the theoretical implications of deuteration on its profile, based on established principles of kinetic isotope effects.

Introduction to Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the metabolic profile of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

Potential advantages of deuteration include:

-

Reduced metabolism: Slower breakdown of the drug by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.

-

Increased half-life: The drug remains in the body for a longer period.

-

Improved pharmacokinetic profile: Potentially leading to less frequent dosing and more stable plasma concentrations.

-

Reduced formation of toxic metabolites: By altering metabolic pathways.

-

Increased efficacy and safety: As a result of the improved pharmacokinetic profile.

Comparative Properties: Amantadine vs. This compound

The following tables summarize the known quantitative data for non-deuterated amantadine. For this compound, the data is largely unavailable in the context of therapeutic use, as research has primarily focused on its application as an analytical standard.

Pharmacokinetic Properties

| Property | Non-Deuterated Amantadine | This compound | Source |

| Bioavailability | Well absorbed orally | Data not available | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | Data not available | [2] |

| Plasma Protein Binding | Approximately 67% | Data not available | [2] |

| Volume of Distribution (Vd) | 3 to 8 L/kg | Data not available | [2] |

| Metabolism | Minimally metabolized; one identified metabolite is an N-acetylated compound.[2] | Theoretically, deuteration could slow the minimal metabolism that occurs. | Theoretical |

| Elimination Half-Life | 16 ± 6 hours in healthy volunteers.[2] | Theoretically, could be longer than non-deuterated amantadine. | Theoretical |

| Excretion | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion.[1][2] | Expected to be primarily excreted unchanged in the urine. | Theoretical |

Pharmacodynamic Properties

| Property | Non-Deuterated Amantadine | This compound | Source |

| Primary Mechanism of Action | Non-competitive NMDA receptor antagonist; modulates dopamine release and reuptake.[3][4][5] | Expected to have the same primary mechanism of action. | Theoretical |

| NMDA Receptor Binding Affinity (IC50) | In the low micromolar range.[6] | Data not available | |

| Effect on Dopamine Levels | Increases extracellular dopamine levels in the striatum.[3] | Data not available |

Signaling Pathways and Mechanism of Action of Amantadine

Amantadine's therapeutic effects are primarily attributed to its actions on the glutamatergic and dopaminergic systems.

NMDA Receptor Antagonism

Amantadine acts as a non-competitive antagonist at the NMDA receptor. By binding within the ion channel, it blocks the influx of Ca2+, thereby reducing excessive glutamatergic neurotransmission. This action is believed to be crucial for its efficacy in treating levodopa-induced dyskinesia in Parkinson's disease.[7][8]

Dopamine Modulation

Amantadine enhances dopaminergic neurotransmission through multiple mechanisms. It has been shown to increase the release of dopamine from presynaptic terminals and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[3] This dopaminergic effect contributes to its anti-parkinsonian properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the properties of amantadine and its deuterated analogue. Below are representative experimental protocols.

Pharmacokinetic Analysis in Plasma

Objective: To determine the concentration of amantadine in plasma over time.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

To a known volume of plasma (e.g., 100 µL), add a protein precipitation agent (e.g., acetonitrile) containing a known concentration of the internal standard (this compound).

-

Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for amantadine and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of amantadine to this compound against the known concentrations of amantadine standards.

-

Determine the concentration of amantadine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

-

In Vitro NMDA Receptor Antagonism Assay

Objective: To determine the inhibitory potency of amantadine on NMDA receptor activity.

Methodology: Electrophysiology (Patch-Clamp)

-

Cell Culture: Use cells expressing NMDA receptors (e.g., primary neurons or a stable cell line).

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings from the cultured cells.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply a solution containing NMDA and its co-agonist glycine to activate the NMDA receptors and elicit an inward current.

-

After establishing a stable baseline current, co-apply different concentrations of amantadine with the NMDA/glycine solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of amantadine.

-

Calculate the percentage of inhibition for each concentration of amantadine.

-

Plot the percentage of inhibition against the logarithm of the amantadine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

Non-deuterated amantadine is a well-characterized drug with a clear mechanism of action and established pharmacokinetic and pharmacodynamic profiles. In contrast, this compound has been utilized almost exclusively as an analytical tool. The theoretical advantages of deuteration—namely, the potential for a slower rate of metabolism and an extended half-life—suggest that a deuterated version of amantadine could offer a differentiated therapeutic profile.

However, without direct comparative studies, the potential benefits of this compound remain speculative. Future research should focus on:

-

Comparative Pharmacokinetic Studies: Direct, head-to-head studies in animal models and humans to quantify the differences in absorption, distribution, metabolism, and excretion between amantadine and this compound.

-

Pharmacodynamic Comparisons: In vitro and in vivo studies to determine if deuteration alters the affinity for the NMDA receptor or the modulation of dopamine signaling.

-

Efficacy and Safety Profiling: Preclinical and clinical trials to assess the therapeutic efficacy and safety of this compound in relevant disease models and patient populations.

Such research is essential to determine if this compound could represent a meaningful therapeutic advancement over its non-deuterated counterpart.

References

- 1. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sources and Bioanalytical Application of Amantadine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Amantadine-d6, a deuterated internal standard essential for the accurate quantification of the antiviral and anti-Parkinsonian drug amantadine. This document details commercially available sources, their reported specifications, and in-depth experimental protocols for the utilization of this compound in bioanalytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key information for sourcing this compound.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Simson Pharma Limited | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |

| MedChemExpress | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |

| Pharmaffiliates | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |

| Clearsynth | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.3 |

| CymitQuimica | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |

| Cro Splendid Lab Private Limited | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |

Table 2: Reported Specifications of Commercial this compound

| Supplier | Purity | Form | Additional Information |

| MedChemExpress | 98.10%[1] | Solid | Certificate of Analysis and SDS available on request. |

| Cro Splendid Lab Private Limited | 95%[2] | Powder | Analytical Grade. |

| Simson Pharma Limited | - | - | Accompanied by a Certificate of Analysis. |

| Pharmaffiliates | - | - | High purity. |

| Clearsynth | - | In Stock | - |

| CymitQuimica | - | Off-White Solid[3] | - |

Note: Purity and isotopic enrichment values are subject to batch-to-batch variability. It is imperative to obtain the Certificate of Analysis for the specific lot being purchased for accurate experimental work.

Experimental Protocols: Quantification of Amantadine in Human Plasma using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of amantadine in biological matrices, most commonly plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting amantadine and this compound from plasma, effectively removing proteins and other interfering substances.

Materials:

-

Human plasma samples

-

This compound (internal standard stock solution)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

10 mM Ammonium formate buffer (pH 3.0)

-

Cation-exchange SPE cartridges (e.g., Phenomenex Strata-X-C)[4]

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Spiking: To 200 µL of human plasma, add a known concentration of this compound working solution.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 10 mM ammonium formate buffer (pH 3.0).

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10 mM ammonium formate buffer (pH 3.0) to remove hydrophilic impurities, followed by a wash with 1 mL of methanol to remove lipophilic impurities.

-

Elution: Elute the amantadine and this compound from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Table 3: LC-MS/MS Parameters for Amantadine Quantification

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent[5] |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[5] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[6] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Amantadine Transition | m/z 152.1 → 135.1[5] |

| This compound Transition | m/z 158.0 → 141.1[5] |

| Dwell Time | 200 ms |

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of amantadine in a biological sample using this compound as an internal standard.

Caption: Experimental workflow for amantadine quantification.

Signaling Pathways

Amantadine's primary mechanism of action as an antiviral is the blockade of the M2 proton channel of the influenza A virus, inhibiting viral uncoating. In the context of Parkinson's disease, it is believed to act as a non-competitive NMDA receptor antagonist, leading to an increase in dopamine release and a reduction in its reuptake. As this compound is a stable isotope-labeled analogue used for analytical purposes, it does not have a distinct signaling pathway from amantadine and is not used to study signaling pathways directly. The relevant visualization for its use is the experimental workflow.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For the most accurate and reliable results, researchers should always refer to the specific documentation provided by the supplier and validate all analytical methods according to established regulatory guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. indiamart.com [indiamart.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Amantadine in Human Plasma by LC-MS/MS with Amantadine-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amantadine in human plasma. The method utilizes amantadine-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A streamlined sample preparation procedure involving protein precipitation is employed, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of amantadine.

Introduction

Amantadine is an antiviral and antiparkinsonian drug that requires sensitive and selective analytical methods for its determination in biological matrices.[1] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in sample processing and instrument response.[5] This application note presents a validated LC-MS/MS method for the determination of amantadine in human plasma, offering a simple, rapid, and reliable analytical solution.

Experimental

Materials and Reagents

-

Amantadine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (blank)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions

Stock solutions of amantadine and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation

A protein precipitation method is employed for sample preparation.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Alternatively, a solid-phase extraction (SPE) can be utilized for cleaner samples.[5][6]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

A summary of the LC conditions is provided in the table below.

| Parameter | Value |

| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[5] or similar |

| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | Isocratic elution with 80% B[5] |

| Flow Rate | 0.8 mL/min[2] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 40 °C |

| Run Time | 2.5 - 3 minutes[2][5] |

Mass Spectrometry (MS) Conditions

The mass spectrometer was operated in the positive electrospray ionization mode. The specific precursor-to-product ion transitions for amantadine and this compound were monitored in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Amantadine) | m/z 152.1 → 135.1[5] |

| MRM Transition (this compound) | m/z 158.0 → 141.1[5] |

| Collision Energy (Amantadine) | Optimized for the specific instrument |

| Collision Energy (this compound) | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Method Validation Data

The method was validated according to regulatory guidelines.[3] A summary of the validation parameters is presented below.

| Parameter | Result |

| Linearity Range | 0.50 - 500 ng/mL[5] |

| Correlation Coefficient (r²) | ≥ 0.9969[5] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[5] |

| Intra-batch Precision (%CV) | ≤ 5.42%[5] |

| Inter-batch Precision (%CV) | ≤ 5.42%[5] |

| Accuracy | 98.47% to 105.72%[5] |

| Extraction Recovery | 97.89% - 100.28%[5] |

| Matrix Effect | Minimal, with IS-normalized matrix factors between 0.981 and 1.012[5] |

Visualizations

Experimental Workflow

References

- 1. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS for Amantadine-d6 in Human Plasma

This document provides a detailed protocol for the quantification of Amantadine in human plasma using a sensitive and robust UPLC-MS/MS method. Amantadine-d6 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Amantadine is an antiviral and antiparkinsonian drug. Monitoring its concentration in plasma is crucial to ensure therapeutic efficacy and avoid potential toxicity. This UPLC-MS/MS method offers high selectivity and sensitivity for the determination of amantadine in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample processing.

Experimental

-

Amantadine hydrochloride (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

Two primary methods for sample preparation are presented: protein precipitation and solid-phase extraction (SPE).

2.2.1. Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 20 µL of the working internal standard solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to a UPLC vial for analysis.

2.2.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

-

Condition a Phenomenex Strata-X-C 33 µm SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[1]

-

To 200 µL of human plasma, add the internal standard, this compound.[1]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to a UPLC vial for analysis.

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1] |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | 80% B[1] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 1 |

| Ion Source Temp | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Amantadine | 152.1 | 135.1 | 150 | 25 | 80 |

| This compound | 158.0 | 141.1 | 150 | 25 | 80 |

Note: The specific parameters for collision energy and declustering potential may require optimization on the instrument used.

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of amantadine to the internal standard (this compound) against the concentration of amantadine standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of amantadine in the quality control and unknown samples is then determined from the calibration curve.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.50 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.9969[1] |

| Limit of Detection (LOD) | 0.18 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |

| Intra-batch Precision (%CV) | ≤ 5.42%[1] |

| Inter-batch Precision (%CV) | ≤ 5.42%[1] |

| Accuracy (%) | 98.47% to 105.72%[1] |

| Extraction Recovery | 97.89% - 100.28%[1] |

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for Amantadine in human plasma.

Conclusion

The described UPLC-MS/MS method is a reliable and sensitive approach for the quantification of amantadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making it suitable for a variety of clinical and research applications. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as required sensitivity and sample throughput.

References

Application Note: Quantification of Amantadine in Human Plasma Using Amantadine-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of amantadine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with amantadine-d6 as an internal standard. The described method is sensitive, specific, and robust for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies.

Introduction

Amantadine is an antiviral and antiparkinsonian drug. Accurate and reliable quantification of amantadine in biological matrices is crucial for clinical and research purposes. This application note details a validated LC-MS/MS method for the determination of amantadine in human plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The method involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow for the quantification of amantadine in human plasma is depicted below.

Application Note: Bioequivalence Assessment of Amantadine Using a Validated LC-MS/MS Method with Amantadine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine is an antiviral and antiparkinsonian drug for which bioequivalence studies are essential for the approval of generic formulations. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amantadine in human plasma. The use of a stable isotope-labeled internal standard, amantadine-d6, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The described method is suitable for pharmacokinetic and bioequivalence studies as per regulatory requirements.

Analytical Method

A highly sensitive and rapid LC-MS/MS method was developed for the determination of amantadine in human plasma. The following sections detail the validated methodology.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of amantadine and its internal standard were achieved using the following parameters:

| Parameter | Condition |

| LC System | Shimadzu Exion LC-20AD HPLC |

| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v) |

| Flow Rate | Not specified |

| MS System | QTRAP 5500 Mass Spectrometer |

| Ionization Mode | Positive Ionization |

| MRM Transition (Amantadine) | m/z 152.1 → 135.1[1] |

| MRM Transition (this compound) | m/z 158.0 → 141.1[1] |

Method Validation Summary

The analytical method was validated according to the US FDA guidelines for bioanalytical method validation. The key performance characteristics are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.50–500 ng/mL (r² ≥ 0.9969)[1] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |

| Intra-batch Precision (% CV) | ≤ 5.42%[1] |

| Inter-batch Precision (% CV) | 1.27% to 4.23%[1] |

| Intra-batch Accuracy | 98.47%–105.72%[1] |

| Inter-batch Accuracy | 98.86%–105.21%[1] |

| Extraction Recovery (Amantadine) | 97.89%–100.28%[1] |

| Extraction Recovery (this compound) | 98.75%[1] |

| Matrix Factor (IS-normalized) | 0.981 to 1.012[1] |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve the amantadine reference standard in a suitable solvent (e.g., methanol).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in a suitable solvent (e.g., methanol).

-

Working Solutions: Prepare serial dilutions of the amantadine stock solution with a diluent (e.g., 50% methanol in water) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

Sample Preparation (Solid Phase Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).

-

Vortex the samples for 30 seconds.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C 33 µ) with methanol followed by water.[1]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Bioequivalence Study Design

A typical bioequivalence study for amantadine follows a single-dose, two-treatment, two-period crossover design under fasting conditions. Healthy male and non-pregnant, non-lactating female subjects are enrolled. Blood samples are collected at predetermined time points post-dose, and plasma is separated and stored frozen until analysis.

Visualizations

Caption: Experimental workflow for an amantadine bioequivalence study.

Caption: Role of this compound as an internal standard.

References

Application Note: Therapeutic Drug Monitoring of Amantadine in Human Plasma using LC-MS/MS with Amantadine-d6 as an Internal Standard

Introduction

Amantadine is a versatile therapeutic agent initially developed as an antiviral drug for the prophylaxis and treatment of influenza A.[1][2] It has since found significant application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[3][4][5] Amantadine is well-absorbed orally and is primarily eliminated through renal excretion.[3][6] Due to its narrow therapeutic index and potential for toxicity, particularly in patients with renal impairment, therapeutic drug monitoring (TDM) of amantadine is crucial for optimizing dosage regimens and minimizing adverse effects.[3][6] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amantadine in human plasma, employing Amantadine-d6 as an internal standard to ensure accuracy and precision.

Pharmacokinetics of Amantadine

Amantadine exhibits dose-proportionate pharmacokinetics.[7] Following oral administration, it is well absorbed, with peak plasma concentrations achieved within 3-4 hours.[7] Approximately 67% of amantadine is bound to plasma proteins.[7][8] The drug has a large apparent volume of distribution (5-10 L/kg), indicating extensive tissue binding.[7] Elimination is predominantly via renal clearance through both glomerular filtration and tubular secretion.[3][6] The mean plasma elimination half-life in healthy young adults is approximately 15 hours.[7] In patients with impaired renal function, amantadine can accumulate, leading to an increased risk of toxicity.[3][6][7] While a definitive therapeutic range has not been firmly established, expected steady-state concentrations in patients receiving recommended daily dosages are generally between 200 and 1000 ng/mL.[9]

Experimental Protocol

This protocol outlines a method for the determination of amantadine in human plasma using LC-MS/MS with this compound as the internal standard.

1. Materials and Reagents

-

Amantadine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)

2. Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Synergi™ Hydro-RP C18, 150 mm × 4.6 mm, 4 µm)

3. Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of amantadine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the amantadine stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (400 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.[10]

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate amantadine working standard solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

4. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma (calibration standard, QC, or patient sample), add 20 µL of the IS working solution (this compound).

-

Vortex mix for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

Data Presentation

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Acetonitrile:10 mM Ammonium Formate, pH 3.0 (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Amantadine | This compound (IS) |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 152.1 | 158.0 |

| Product Ion (m/z) | 135.1 | 141.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

Visualizations

Caption: Workflow for the therapeutic drug monitoring of amantadine.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the therapeutic drug monitoring of amantadine in human plasma. The use of a deuterated internal standard, this compound, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision. The sample preparation procedure, utilizing solid-phase extraction, effectively removes matrix components that could interfere with the analysis. The chromatographic and mass spectrometric conditions are optimized for the selective detection and quantification of amantadine. This method is suitable for clinical laboratories performing TDM to support personalized dosing of amantadine, particularly in vulnerable patient populations such as the elderly and those with renal insufficiency. Regular monitoring of amantadine plasma concentrations can help clinicians maintain therapeutic levels while avoiding potential toxicities, leading to improved patient outcomes.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 5. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 6. Clinical Pharmacokinetics of Amantadine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 7. e-lactancia.org [e-lactancia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. labcorp.com [labcorp.com]

- 10. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Throughput Solid-Phase Extraction Method for Amantadine Quantification in Human Plasma Using Amantadine-d6 Internal Standard

Abstract

This application note details a robust and sensitive solid-phase extraction (SPE) method for the quantification of amantadine in human plasma. The protocol utilizes amantadine-d6 as a stable, deuterated internal standard (IS) to ensure accuracy and precision. The straightforward SPE procedure is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a high-throughput solution for clinical and research applications. This method is particularly well-suited for bioequivalence studies and therapeutic drug monitoring.

Introduction

Amantadine is an antiviral medication also used in the treatment of Parkinson's disease. Accurate and reliable quantification of amantadine in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and patient safety. Solid-phase extraction is a widely used sample preparation technique that effectively removes matrix interferences, leading to cleaner extracts and improved analytical sensitivity. The use of a deuterated internal standard, this compound, closely mimics the analyte's behavior during extraction and ionization, correcting for potential variability and enhancing the method's robustness.

Experimental

Materials and Reagents

-

Amantadine hydrochloride (reference standard)

-

This compound hydrochloride (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (blank)

-

Solid-Phase Extraction (SPE) Cartridges: Phenomenex Strata-X-C 33 µm[1][2]

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1]

Preparation of Solutions

-

Amantadine Stock Solution (1000 µg/mL): Dissolve an appropriate amount of amantadine hydrochloride in methanol.

-

This compound Stock Solution (100 µg/mL): Dissolve 1.0 mg of this compound hydrochloride in 10.0 mL of methanol.[2]

-

Working Solutions: Prepare working solutions by diluting the stock solutions with methanol.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control (QC) samples.[2]

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 (v/v) ratio.[1][2]

Solid-Phase Extraction Protocol

-

Sample Pre-treatment: To 200 µL of plasma sample, add the this compound internal standard.

-

Conditioning: Condition the Phenomenex Strata-X-C SPE cartridges.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge.

-

Analysis: Analyze the eluate using LC-MS/MS.

LC-MS/MS Parameters

-

Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1]

-

Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v)[1][2]

-

Ionization Mode: Positive Ionization[1]

-

Detection: Multiple Reaction Monitoring (MRM)[1]

Results and Discussion

The described solid-phase extraction method coupled with LC-MS/MS analysis provides excellent sensitivity and selectivity for the quantification of amantadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 0.50 - 500 ng/mL | [1] |

| Correlation Coefficient (r²) | ≥ 0.9969 | [1] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [1] |

| Limit of Detection (LOD) | 0.18 ng/mL | [1] |

| Intra-batch Precision | ≤ 5.42% | [1] |

| Inter-batch Precision | ≤ 5.42% | [1] |

| Accuracy | 98.47% - 105.72% | [1] |

| Extraction Recovery | 97.89% - 100.28% | [1] |

| IS-Normalized Matrix Factor | 0.981 - 1.012 | [1] |

Experimental Workflow

Caption: Solid-Phase Extraction Workflow for Amantadine Analysis.

Conclusion

The solid-phase extraction method presented in this application note is a reliable and efficient procedure for the quantification of amantadine in human plasma. The protocol, which incorporates this compound as an internal standard, demonstrates excellent linearity, precision, accuracy, and recovery. This high-throughput method is suitable for routine analysis in clinical and research laboratories.

References

Application Note: Quantification of Amantadine in Cerebrospinal Fluid using Amantadine-d6 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction